The Discovery and Synthesis of Ripk1-IN-22 (UAMC-3861): A Technical Guide for Researchers
The Discovery and Synthesis of Ripk1-IN-22 (UAMC-3861): A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death, making it a compelling therapeutic target for a range of human diseases, including autoimmune disorders, inflammatory conditions, and neurodegenerative diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Ripk1-IN-22, also known as UAMC-3861 or compound 22, a potent and selective inhibitor of RIPK1. This document details the scientific journey from a known PERK inhibitor to the development of a selective RIPK1 inhibitor, providing detailed experimental protocols and quantitative data to support further research and development in this area.
Introduction: The Role of RIPK1 in Cell Signaling
Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that plays a pivotal role in cellular signaling pathways, acting as a key decision-maker between cell survival and cell death.[1] It is a central component of the tumor necrosis factor (TNF) receptor 1 (TNFR1) signaling complex.[2] Upon TNF-α binding to TNFR1, RIPK1 is recruited to the receptor complex (Complex I), where it can initiate two distinct pathways. In one pathway, RIPK1 acts as a scaffold protein, leading to the activation of NF-κB and MAPK signaling, which promotes cell survival and the expression of pro-inflammatory genes.[3] Alternatively, RIPK1 can undergo autophosphorylation, leading to the formation of the necrosome (Complex IIb) with RIPK3 and MLKL, triggering a form of programmed necrosis known as necroptosis.[2][4] Given its central role in inflammation and cell death, the development of small molecule inhibitors of RIPK1 kinase activity has become a significant focus of drug discovery efforts.[5]
Discovery of Ripk1-IN-22 (UAMC-3861)
The discovery of Ripk1-IN-22 (UAMC-3861) stemmed from the structural optimization of GSK2656157 (GSK'157), a compound initially identified as a specific inhibitor of Protein Kinase R (PKR)-like ER kinase (PERK).[6] Further investigation revealed that GSK'157 was a potent type II inhibitor of RIPK1.[6] Recognizing the therapeutic potential of a selective RIPK1 inhibitor, researchers undertook a structure-activity relationship (SAR) study to modify the GSK'157 scaffold. The goal was to enhance selectivity for RIPK1 over PERK.[5]
This optimization effort led to the synthesis of a series of novel GSK'157 analogues. Among these, compound 22, later named UAMC-3861, emerged as a highly potent and selective RIPK1 inhibitor.[5] UAMC-3861 demonstrated a significant improvement in selectivity for RIPK1 over PERK, making it a valuable tool compound for studying RIPK1-dependent cellular processes.[5]
Synthesis of Ripk1-IN-22 (UAMC-3861)
The synthesis of UAMC-3861 is a multi-step process based on the established synthetic route for GSK'157. The overall strategy involves the preparation of a key intermediate, which is then coupled with a substituted pyridine derivative.
Full Chemical Name
2-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,3-dihydro-1H-indol-1-yl)-N-(6-(trifluoromethyl)pyridin-3-yl)acetamide
Synthetic Scheme
The synthesis of UAMC-3861 can be broken down into the synthesis of two key fragments followed by their coupling.
Experimental Workflow for the Synthesis of UAMC-3861
Caption: Synthetic workflow for UAMC-3861.
Detailed Experimental Protocol
Step 1: Synthesis of 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Intermediate B)
-
a) Methylation: To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in DMF, add cesium carbonate (Cs2CO3) and methyl iodide (CH3I). Stir the reaction mixture at room temperature for 1 hour.
-
b) Bromination: Cool the resulting solution to 0°C and add N-bromosuccinimide (NBS) portion-wise. Allow the reaction to warm to room temperature and stir for 3 hours.
-
c) Amination: Transfer the reaction mixture to a sealed vessel and add aqueous ammonia (30%). Heat the mixture to 120°C for 48 hours. After cooling, the product can be isolated by filtration.[7]
Step 2: Synthesis of the Indoline Boronic Ester (Intermediate A)
-
a) Reduction: Dissolve 4-fluoro-1H-indole in acetic acid (AcOH) and cool to 0°C. Add sodium cyanoborohydride (NaBH3CN) and stir for 10 minutes, then allow to warm to room temperature for 1 hour.
-
b) Protection: To the resulting indoline in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc2O) and 4-dimethylaminopyridine (DMAP). Stir at room temperature for 48 hours.
-
c) Bromination: Add N-bromosuccinimide (NBS) to the solution and stir at room temperature for 1 hour.
-
d) Borylation: To the brominated intermediate in a mixture of 1,4-dioxane and water, add bis(pinacolato)diboron and potassium acetate (KOAc). Heat the mixture to 80°C for 16 hours.
Step 3: Suzuki Coupling and Final Synthesis
-
h) Suzuki Coupling: In a degassed mixture of 1,4-dioxane and water, combine the indoline boronic ester (Intermediate A), 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Intermediate B), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).[8] Heat the reaction mixture under an inert atmosphere.[8]
-
i) Deprotection: Treat the coupled product with hydrochloric acid (HCl) in 1,4-dioxane to remove the Boc protecting group.
-
j) Amide Coupling: To the deprotected intermediate in DMF, add 2-chloro-N-(6-(trifluoromethyl)pyridin-3-yl)acetamide, a coupling agent such as HATU, and a base like DIPEA. Stir at room temperature to yield UAMC-3861.
Biological Activity and Quantitative Data
UAMC-3861 has been extensively characterized for its ability to inhibit RIPK1 kinase activity and protect against RIPK1-dependent cell death.
In Vitro Inhibition of RIPK1-Dependent Cell Death
The inhibitory activity of UAMC-3861 was assessed in various cell-based assays of necroptosis and RIPK1-dependent apoptosis.
| Compound | Cell Line | Assay Condition | IC50 (nM) | Reference |
| UAMC-3861 | MEFs | hTNF + zVAD.fmk (Necroptosis) | 29 | [5] |
| UAMC-3861 | MEFs | hTNF + TAK1i + zVAD.fmk (Necroptosis) | 2.1 | [5] |
| UAMC-3861 | MEFs | hTNF + TAK1i (Apoptosis) | 1.8 | [5] |
| UAMC-3861 | HT-29 | hTNF + zVAD.fmk (Necroptosis) | 11 | [5] |
| GSK'157 | MEFs | hTNF + zVAD.fmk (Necroptosis) | 28 | [5] |
| GSK'157 | MEFs | hTNF + TAK1i + zVAD.fmk (Necroptosis) | 4.5 | [5] |
| GSK'157 | MEFs | hTNF + TAK1i (Apoptosis) | 1.8 | [5] |
| GSK'157 | HT-29 | hTNF + zVAD.fmk (Necroptosis) | 5.5 | [5] |
Selectivity Profile
A key feature of UAMC-3861 is its improved selectivity for RIPK1 over PERK compared to its parent compound, GSK'157.
| Compound | PERK Inhibition (at 5 µM) | RIPK1 Necroptosis Inhibition (IC50, nM) |
| UAMC-3861 | No Inhibition | 2.1 |
| GSK'157 | Inhibition Observed | 4.5 |
Experimental Protocols
Western Blot for RIPK1 Autophosphorylation (pS166)
This protocol describes the detection of phosphorylated RIPK1 at serine 166, a marker of RIPK1 kinase activation.[3]
Experimental Workflow for Western Blot
Caption: Workflow for pRIPK1 Western blot.
Protocol:
-
Cell Culture and Treatment: Plate HT-29 cells and grow to 80-90% confluency. Pre-treat cells with desired concentrations of UAMC-3861 for 1 hour. Induce necroptosis by adding human TNF-α (e.g., 50 ng/ml), SM-164 (200 nM), and z-VAD-fmk (50 µM) for the indicated time (e.g., 5 hours).[2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-RIPK1 (Ser166) overnight at 4°C.[3] Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[2]
Necroptosis Assay using Sytox Green
This assay quantifies cell death by measuring the uptake of Sytox Green, a fluorescent dye that only enters cells with compromised plasma membranes.
Experimental Workflow for Sytox Green Assay
Caption: Workflow for Sytox Green necroptosis assay.
Protocol:
-
Cell Seeding: Seed mouse embryonic fibroblasts (MEFs) or HT-29 cells in a 96-well plate.
-
Treatment: Pre-treat the cells with a serial dilution of UAMC-3861 for 30 minutes.
-
Induction of Necroptosis: Add the appropriate stimuli to induce necroptosis (e.g., for MEFs: hTNF + zVAD.fmk or hTNF + TAK1i + zVAD.fmk).[5]
-
Staining: Add Sytox Green to a final concentration of approximately 1 µM.
-
Measurement: Measure the fluorescence intensity kinetically over several hours using a plate reader or an automated fluorescence microscope.[9]
-
Data Analysis: Plot the fluorescence intensity over time to determine the rate of cell death and calculate IC50 values.
Signaling Pathways
UAMC-3861 exerts its effect by directly inhibiting the kinase activity of RIPK1, thereby preventing the downstream signaling events that lead to necroptosis.
References
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static.abclonal.com [static.abclonal.com]
- 3. ptgcn.com [ptgcn.com]
- 4. researchgate.net [researchgate.net]
- 5. revvity.com [revvity.com]
- 6. researchgate.net [researchgate.net]
- 7. Phospho-RIPK1 (Ser166) antibody (28252-1-AP) | Proteintech [ptglab.com]
- 8. Live Imaging and Quantification of Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel cell-based assay for dynamically detecting neutrophil extracellular traps-induced lung epithelial injuries - PMC [pmc.ncbi.nlm.nih.gov]
